

# In-Depth Technical Guide: 3-Cyanobenzenesulfonyl Chloride (CAS: 56542-67-7)

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## Compound of Interest

Compound Name: 3-Cyanobenzenesulfonyl chloride

Cat. No.: B030356

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## Introduction

**3-Cyanobenzenesulfonyl chloride** is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive sulfonyl chloride group and a cyano moiety, makes it a valuable building block for the synthesis of a diverse range of compounds, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and its emerging role in drug discovery, with a focus on its application in the development of kinase inhibitors.

## Chemical and Physical Properties

**3-Cyanobenzenesulfonyl chloride** is a solid at room temperature, appearing as a white to light yellow crystalline powder.<sup>[1][2]</sup> It is sensitive to moisture and should be stored under an inert atmosphere.<sup>[2][3]</sup>

Property	Value	Reference(s)
CAS Number	56542-67-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> CINO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	201.63 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	49-53 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	148 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Density	1.53 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a> <a href="#">[3]</a>
Flash Point	>110 °C (>230 °F)	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	White to light yellow to dark green powder to crystal	<a href="#">[2]</a> <a href="#">[3]</a>
Solubility	Reacts with water. Soluble in many organic solvents.	<a href="#">[6]</a>

## Spectroscopic Data

Spectroscopy	Data Interpretation
<sup>1</sup> H NMR	The proton NMR spectrum of 3-cyanobenzenesulfonyl chloride in CDCl <sub>3</sub> shows signals in the aromatic region. A notable triplet is observed at approximately 8.35 ppm, with multiplets between 8.27-8.31 ppm and 8.02-8.06 ppm, and a triplet at 7.82 ppm.[3]
<sup>13</sup> C NMR	The carbon-13 NMR spectrum provides information on the carbon framework. Aromatic carbons typically appear in the range of 125-150 ppm. The carbon of the cyano group (C≡N) is expected in the 115-125 ppm region. The carbon attached to the sulfonyl chloride group will be downfield due to the electron-withdrawing nature of the substituent.
Infrared (IR)	The IR spectrum of a sulfonyl chloride typically shows strong characteristic absorption bands for the S=O stretching vibrations in the regions of 1410-1370 cm <sup>-1</sup> and 1204-1166 cm <sup>-1</sup> . The C≡N stretch of the nitrile group will appear around 2230-2210 cm <sup>-1</sup> .
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak (M <sup>+</sup> ) and isotopic peaks corresponding to the presence of chlorine ( <sup>35</sup> Cl and <sup>37</sup> Cl). Fragmentation patterns will likely involve the loss of Cl, SO <sub>2</sub> , and CN.

## Synthesis

A common and effective method for the synthesis of **3-cyanobenzenesulfonyl chloride** is the Sandmeyer-type reaction starting from 3-aminobenzonitrile.[3][7]



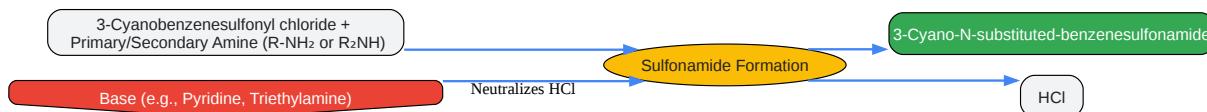
[Click to download full resolution via product page](#)**Synthesis of 3-Cyanobenzenesulfonyl chloride.**

## Experimental Protocol: Synthesis from 3-Aminobenzonitrile[3][7]

- **Diazotization:** Dissolve 3-aminobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO<sub>2</sub>) (1.05 eq) in water dropwise, maintaining the temperature at 0 °C. Stir the mixture for 10-15 minutes to ensure complete formation of the diazonium salt.
- **Sulfonylation:** In a separate flask, prepare a solution of sulfur dioxide (SO<sub>2</sub>) in acetic acid and add a catalytic amount of copper(I) chloride (CuCl). Cool this solution to 0 °C.
- Slowly add the previously prepared cold diazonium salt solution to the SO<sub>2</sub>/CuCl solution.
- Stir the reaction mixture at 0 °C for 1-2 hours.
- **Work-up and Purification:** Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Key Reactions: Synthesis of Sulfonamides

**3-Cyanobenzenesulfonyl chloride** is an excellent electrophile for the synthesis of sulfonamides through its reaction with primary and secondary amines. This reaction, a variation of the Hinsberg test, is fundamental to its application in medicinal chemistry.[8]



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General scheme for sulfonamide synthesis.

## Experimental Protocol: General Synthesis of N-Aryl-3-cyanobenzenesulfonamides

This protocol is a general guideline and may require optimization for specific amines.

- **Reaction Setup:** In a round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Add a suitable base, such as pyridine or triethylamine (1.5 - 2.0 eq), to the solution and stir.
- **Addition of Sulfonyl Chloride:** Cool the mixture to 0 °C in an ice bath. Slowly add a solution of **3-cyanobenzenesulfonyl chloride** (1.0 eq) in the same anhydrous solvent dropwise over 15-30 minutes.
- **Reaction:** Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
- Wash the combined organic layers successively with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

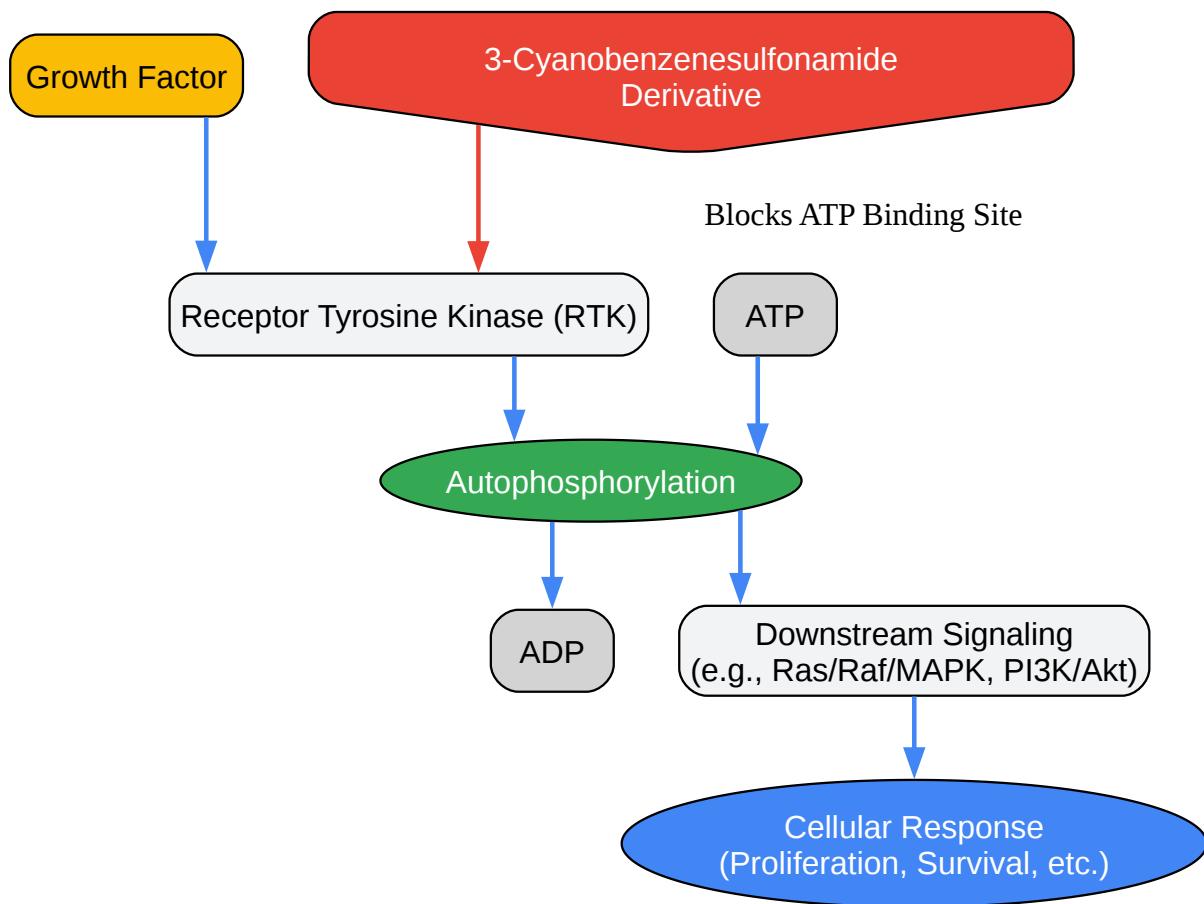
- Purification: The crude sulfonamide can be purified by recrystallization or column chromatography.

## Applications in Drug Development

The sulfonamide moiety is a key pharmacophore present in a wide range of clinically used drugs. Derivatives of **3-cyanobenzenesulfonyl chloride** are being explored for various therapeutic applications, most notably as kinase inhibitors.

### Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.<sup>[9]</sup> Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies.<sup>[10]</sup> The benzenesulfonamide scaffold can be readily modified to interact with the ATP-binding site of various kinases. The cyano group can act as a hydrogen bond acceptor and its presence can influence the electronic properties and binding affinity of the molecule.



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Mechanism of action for a kinase inhibitor.

Derivatives of cyanobenzenesulfonamides have shown potential as inhibitors of various kinases, including those involved in cancer progression. The modular nature of their synthesis allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity.

## Safety and Handling

**3-Cyanobenzenesulfonyl chloride** is a corrosive and moisture-sensitive compound.<sup>[2][3][5]</sup> It can cause severe skin burns and eye damage.<sup>[2]</sup> It is harmful if swallowed, inhaled, or absorbed through the skin.<sup>[11]</sup>

**Hazard Pictograms:**

corrosive, harmful

Hazard Statements: H302, H312, H314, H332 - Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2][11]

**Precautionary Statements:**

- Prevention: P260, P264, P270, P271, P280 - Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2][11]
- Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 - IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2][11]
- Storage: P405 - Store locked up.[9]
- Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.[9]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

## Conclusion

**3-Cyanobenzenesulfonyl chloride** is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and reactivity make it an attractive starting material for the preparation of diverse compound libraries. The demonstrated biological activity of sulfonamide derivatives, particularly as kinase inhibitors, underscores the importance of **3-cyanobenzenesulfonyl chloride** as a valuable tool for medicinal chemists. Further exploration of its applications is likely to yield novel therapeutic candidates for a range of diseases.

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